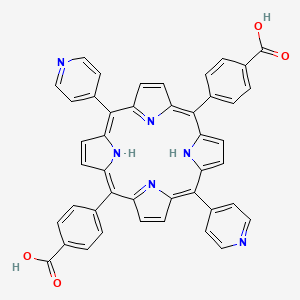
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine is a porphyrin derivative known for its unique structural and functional properties Porphyrins are macrocyclic compounds composed of four pyrrole rings interconnected by methine bridges
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The resulting product is then purified through column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., cobalt chloride for MOF formation), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethylformamide, ethanol) .
Major Products
The major products formed from these reactions include metal-coordinated porphyrin complexes, reduced porphyrin derivatives, and substituted porphyrin compounds .
Wissenschaftliche Forschungsanwendungen
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine involves its ability to generate singlet oxygen upon light irradiation. This property is crucial for its application in photodynamic therapy, where singlet oxygen induces cell death in targeted cancer cells. The compound’s molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but lacks the pyridyl groups, which limits its versatility in certain applications.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Contains pyridyl groups but lacks carboxyphenyl groups, affecting its solubility and reactivity.
Uniqueness
5,15-Di(4-pyridyl)-10,20-di(4-carboxyphenyl)porphine’s combination of pyridyl and carboxyphenyl groups provides a unique balance of solubility, reactivity, and functional versatility, making it suitable for a broader range of applications compared to its similar counterparts .
Eigenschaften
Molekularformel |
C44H28N6O4 |
|---|---|
Molekulargewicht |
704.7 g/mol |
IUPAC-Name |
4-[15-(4-carboxyphenyl)-10,20-dipyridin-4-yl-21,23-dihydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C44H28N6O4/c51-43(52)29-5-1-25(2-6-29)39-31-9-13-35(47-31)41(27-17-21-45-22-18-27)37-15-11-33(49-37)40(26-3-7-30(8-4-26)44(53)54)34-12-16-38(50-34)42(28-19-23-46-24-20-28)36-14-10-32(39)48-36/h1-24,47,50H,(H,51,52)(H,53,54) |
InChI-Schlüssel |
HBWIKGKMCCZRDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=NC=C9)N3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




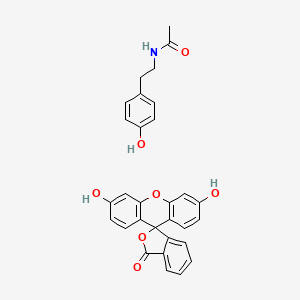
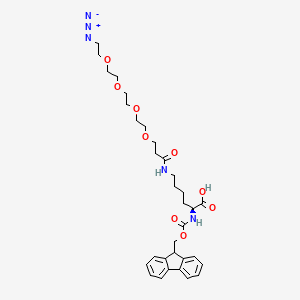
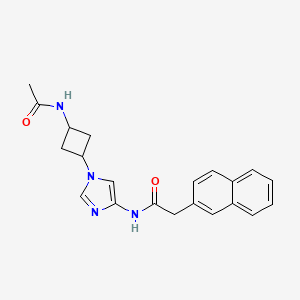
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
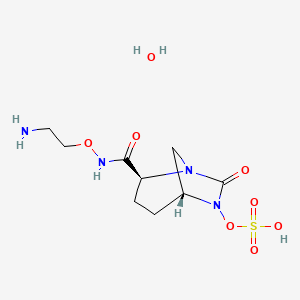
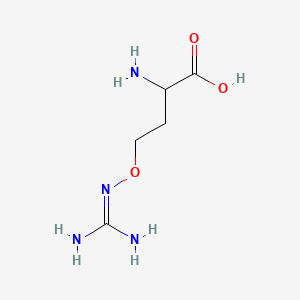
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
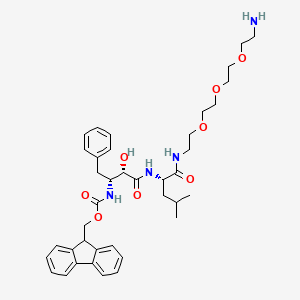
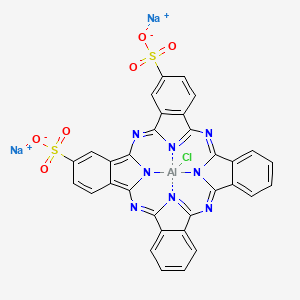
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)

![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)
